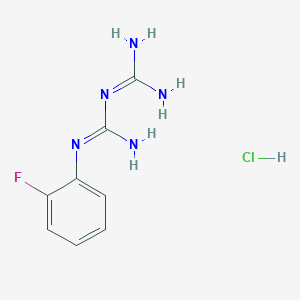

1-(2-Fluorophenyl)biguanide hydrochloride

Übersicht

Beschreibung

“1-(2-Fluorophenyl)biguanide hydrochloride” is a chemical compound with the linear formula FC6H4NHC=NHNHC=NHNH2 · HCl . It is used for research purposes .

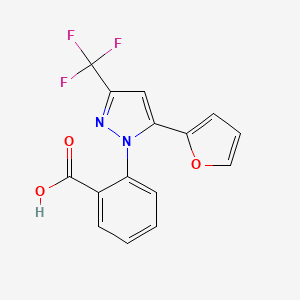

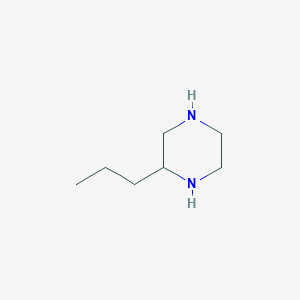

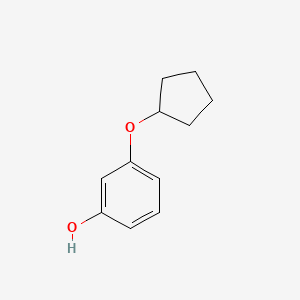

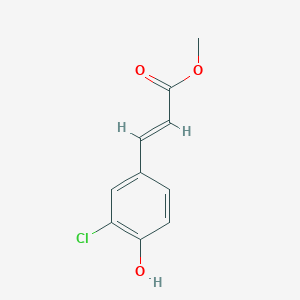

Molecular Structure Analysis

The molecular structure of “1-(2-Fluorophenyl)biguanide hydrochloride” is represented by the linear formula FC6H4NHC=NHNHC=NHNH2 · HCl . The molecular weight is 231.66 g/mol .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(2-Fluorophenyl)biguanide hydrochloride serves as an organic building block in chemical synthesis. Its structure allows for the introduction of the fluorophenyl moiety into larger, more complex molecules. This can be particularly useful in the synthesis of pharmaceuticals where the fluorine atom’s small size and high electronegativity can significantly alter the biological activity of the compound .

Medicinal Chemistry

In medicinal chemistry, this compound is used to design and synthesize new drugs. Its biguanide group is found in several antidiabetic drugs, suggesting potential applications in creating novel treatments for metabolic disorders. Researchers can modify the fluorophenyl group to explore interactions with biological targets .

Proteomics Research

As a biochemical for proteomics research, 1-(2-Fluorophenyl)biguanide hydrochloride can be used to study protein interactions and functions. It may act as a ligand to bind to certain proteins, affecting their activity or stability, which can be observed and measured in proteomic studies .

Material Science

This compound’s unique properties make it a candidate for material science research, particularly in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs). The presence of fluorine could influence the material’s electronic properties .

Analytical Chemistry

In analytical chemistry, 1-(2-Fluorophenyl)biguanide hydrochloride can be used as a standard or reagent. Its well-defined structure and properties allow it to serve as a reference point in various chemical analyses, such as chromatography or spectroscopy .

Agricultural Chemistry

The biguanide moiety of the compound has been associated with fungicidal and bactericidal properties. Therefore, it could be investigated for use in agricultural chemistry to develop new pesticides or herbicides that are more effective and environmentally friendly .

Environmental Science

Research in environmental science could utilize 1-(2-Fluorophenyl)biguanide hydrochloride to study the environmental fate of fluorinated compounds. Understanding its degradation and interaction with other environmental chemicals is crucial for assessing its impact on ecosystems .

Biochemistry

Lastly, in biochemistry, this compound could be used to study enzyme inhibition. The biguanide group may inhibit certain enzymes, which can be beneficial for understanding metabolic pathways and designing inhibitors for therapeutic use .

Each of these applications leverages the unique chemical structure of 1-(2-Fluorophenyl)biguanide hydrochloride, demonstrating its versatility and importance in scientific research across various fields. The compound’s properties, such as its melting point and molecular weight, are essential for its use in these applications .

Wirkmechanismus

Target of Action

Biochemical Pathways

Result of Action

If it acts as an inhibitor of BTK, it could potentially suppress B-cell mediated immune responses.

Safety and Hazards

The safety data sheet for a similar compound, “1-(4-Fluorophenyl)biguanide hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1-(diaminomethylidene)-2-(2-fluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQPLHJDRXWUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N=C(N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463037 | |

| Record name | 1-(2-Fluorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)biguanide hydrochloride | |

CAS RN |

66088-51-5 | |

| Record name | Imidodicarbonimidic diamide, N-(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66088-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 523275 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066088515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66088-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Fluorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.